molecular formula C23H20ClN3OS B2930258 3-allyl-2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1112383-61-5

3-allyl-2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2930258
CAS No.: 1112383-61-5
M. Wt: 421.94
InChI Key: VIIFILDDGRGBET-UHFFFAOYSA-N
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Description

3-allyl-2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C23H20ClN3OS and its molecular weight is 421.94. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

The compound 3-allyl-2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one and its derivatives demonstrate potential in antiviral research. For instance, a study highlighted the synthesis of related carbocyclic analogues of 7-deazaguanosine, demonstrating selective inhibitory activities against the multiplication of HSV1 and HSV2 in cell culture (Legraverend et al., 1985).

Synthesis of Novel Compounds

Researchers have explored the synthesis of various derivatives of this compound for potential pharmaceutical applications. A study detailed the asymmetric synthesis of 8-aminoindolizidine from chiral 2-pyrroleimines, highlighting the diverse synthetic pathways possible with these types of compounds (Albano et al., 2008).

Palladium-Catalyzed Reactions

In the field of organic chemistry, the compound has been used in palladium-catalyzed aminoallylation reactions of activated olefins with allylic halides and phthalimide. This research illustrates its utility in complex chemical synthesis processes (Aoyagi et al., 2002).

Antimicrobial Activity

Certain derivatives of this compound have been evaluated for antimicrobial activity. A study involving the synthesis of new coumarin derivatives, including pyrimidin-4(1H)-one derivatives, tested their antimicrobial potential, demonstrating the compound’s relevance in developing new antimicrobial agents (Al-Haiza et al., 2003).

HIV-1 Reverse Transcriptase Inhibitors

The compound's derivatives have shown promise as potential non-nucleoside HIV-1 reverse transcriptase inhibitors. Research indicated that derivatives with substitutions at specific positions exhibited significant anti-HIV-1 activity, underscoring their potential in HIV treatment strategies (Khalifa & Al-Omar, 2014).

Nonlinear Optical Applications

Exploration in the field of nonlinear optics (NLO) has included the study of thiopyrimidine derivatives related to this compound. Density functional theory (DFT) analysis and experimental studies have revealed their significant potential in NLO applications, indicating their utility in optoelectronic and high-tech applications (Hussain et al., 2020).

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-methyl-7-phenyl-3-prop-2-enylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3OS/c1-3-12-27-22(28)21-20(19(14-26(21)2)17-9-5-4-6-10-17)25-23(27)29-15-16-8-7-11-18(24)13-16/h3-11,13-14H,1,12,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIFILDDGRGBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)CC=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.